3,5-Dinitrobenzyl alcohol

Vue d'ensemble

Description

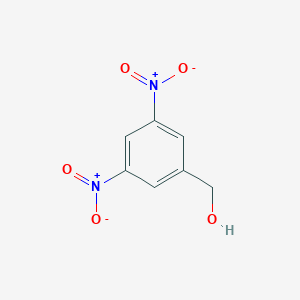

3,5-Dinitrobenzyl alcohol: is an organic compound with the molecular formula C7H6N2O5 . It is characterized by the presence of two nitro groups (-NO2) attached to the benzene ring at the 3 and 5 positions, and a hydroxymethyl group (-CH2OH) at the benzyl position. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical derivatives.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Direct Nitration: One common method involves the nitration of benzyl alcohol using a mixture of concentrated nitric acid and sulfuric acid. This process introduces nitro groups at the 3 and 5 positions of the benzene ring.

Stepwise Synthesis: Another approach involves the stepwise nitration of benzyl alcohol, first forming mononitrobenzyl alcohol, followed by further nitration to introduce the second nitro group.

Industrial Production Methods: Industrial production of 3,5-dinitrobenzyl alcohol typically involves the controlled nitration of benzyl alcohol under optimized conditions to ensure high yield and purity. The reaction is carried out in large-scale reactors with precise temperature and concentration control to minimize side reactions and by-products.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3,5-Dinitrobenzyl alcohol can undergo oxidation to form 3,5-dinitrobenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro groups in this compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The hydroxymethyl group can be substituted with various functional groups through reactions with appropriate reagents. For example, reaction with p-toluenesulfonyl chloride yields 3,5-dinitrobenzyl p-toluenesulfonate.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas with a catalyst, tin(II) chloride, acidic conditions.

Substitution: p-Toluenesulfonyl chloride, pyridine, room temperature.

Major Products:

Oxidation: 3,5-Dinitrobenzaldehyde.

Reduction: 3,5-Diaminobenzyl alcohol.

Substitution: 3,5-Dinitrobenzyl p-toluenesulfonate.

Applications De Recherche Scientifique

Analytical Chemistry

Derivatization Agent

3,5-Dinitrobenzyl alcohol is frequently employed as a derivatization agent in high-performance liquid chromatography (HPLC). It is used to form derivatives that enhance the UV absorbance of certain compounds, thereby improving detection sensitivity. For instance, its derivatives have been utilized to convert monocarboxylic acids into highly UV-absorbing derivatives, facilitating their analysis in complex mixtures .

Case Study: Derivatization of Alcohols

A study detailed a simplified procedure for the derivatization of alcohols using 3,5-dinitrobenzoyl chloride to form 3,5-dinitrobenzoate esters. This method allows for effective analysis at low concentrations in aqueous solutions, showcasing its utility in environmental and biological sample analysis .

Organic Synthesis

Synthesis of Esters and Sulfonates

this compound can react with p-toluenesulfonyl chloride to produce 3,5-dinitrobenzyl p-toluenesulfonate. This transformation is valuable for creating intermediates in organic synthesis . The alcohol can also be converted into various esters through reactions with carboxylic acids or acid chlorides.

Biochemical Applications

Cell Biology and Gene Therapy

In bioprocessing and cell culture applications, this compound has been noted for its role in enhancing transfection efficiency in gene therapy protocols. Its properties allow it to facilitate the delivery of genetic material into cells .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 3,5-dinitrobenzyl alcohol involves its reactivity due to the presence of nitro groups and the hydroxymethyl group. The nitro groups are electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The hydroxymethyl group can participate in various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of different derivatives.

Comparaison Avec Des Composés Similaires

3,5-Dinitrobenzaldehyde: Similar structure but with an aldehyde group instead of a hydroxymethyl group.

3,5-Dinitrobenzoic acid: Contains a carboxyl group instead of a hydroxymethyl group.

3,5-Dinitrobenzyl chloride: Has a chlorine atom instead of a hydroxymethyl group.

Uniqueness: 3,5-Dinitrobenzyl alcohol is unique due to the presence of both nitro groups and a hydroxymethyl group, which allows it to undergo a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and industrial applications.

Activité Biologique

3,5-Dinitrobenzyl alcohol (CAS No. 71022-43-0) is a nitro-substituted aromatic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and antifungal applications. This article explores the compound's biological activity, synthesizing findings from various studies and presenting relevant data.

This compound is characterized by the presence of two nitro groups at the meta positions of the benzyl ring, which significantly influences its biological properties. The molecular structure can be depicted as follows:

Antitubercular Activity

Research indicates that this compound derivatives exhibit significant antitubercular activity. A study highlighted that certain analogues showed moderate inhibitory potency against Mycobacterium tuberculosis thymidylate kinase, a critical enzyme for bacterial survival. The structure-activity relationship (SAR) demonstrated that the presence of nitro groups at the meta positions is crucial for enhancing antimycobacterial activity .

Table 1: Antimycobacterial Activity Data

| Compound | MIC (μM) | Cytotoxicity (MRC-5) |

|---|---|---|

| This compound | 1.6 | None detected |

| Analogue A | 0.15 | Low |

| Analogue B | 50 | Moderate |

Antifungal Activity

In addition to its antitubercular properties, this compound has shown promising antifungal activity. A study evaluated various derivatives against Candida species and found that ethyl 3,5-dinitrobenzoate exhibited potent antifungal effects with a minimum inhibitory concentration (MIC) of 125 µg/mL against Candida albicans and other strains .

Table 2: Antifungal Activity Data

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Ethyl 3,5-dinitrobenzoate | Candida albicans | 125 |

| Propyl 3,5-dinitrobenzoate | Candida krusei | 100 |

| Ethyl 3,5-dinitrobenzoate | Candida tropicalis | 500 |

The mechanisms underlying the biological activity of this compound involve multiple pathways:

- Antimycobacterial Mechanism : The compound's efficacy against M. tuberculosis is attributed to its ability to interfere with cofactor biosynthesis and reduction processes critical for bacterial survival .

- Antifungal Mechanism : Studies suggest that the antifungal action may involve disruption of ergosterol synthesis in fungal cell membranes, leading to cell lysis .

Toxicological Profile

Despite its biological activities, the toxicological profile of this compound indicates low acute toxicity. Long-term exposure studies have not identified significant chronic effects; however, caution is advised due to potential irritation upon contact and environmental hazards .

Table 3: Toxicological Data

| Endpoint | Result |

|---|---|

| Acute Toxicity | Low |

| Chronic Effects | Not significant |

| Environmental Impact | Harmful to aquatic organisms |

Case Studies

- Study on Antitubercular Activity : A series of quinazolinone derivatives containing the dinitrobenzyl moiety were synthesized and tested for their antimycobacterial properties. The results indicated that structural modifications significantly impacted their activity levels, emphasizing the role of nitro groups in enhancing efficacy against M. tuberculosis .

- Antifungal Efficacy Evaluation : In a comparative study of various dinitrobenzoate derivatives against fungal pathogens, ethyl and propyl esters were identified as having substantial antifungal properties. The study employed microdilution methods to determine MIC values and elucidated potential mechanisms involving cell membrane disruption .

Propriétés

IUPAC Name |

(3,5-dinitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHYIQCSMDYRGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90221262 | |

| Record name | 3,5-Dinitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71022-43-0 | |

| Record name | 3,5-Dinitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71022-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dinitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071022430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dinitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dinitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DINITROBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/111Z6Y5YNW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 3,5-Dinitrobenzyl alcohol used in analytical chemistry?

A1: this compound plays a crucial role in quantifying pesticide residues in food products. In a study published by E. Lui et al. [], this compound is not directly analyzed but its structural analog, 3,4-dimethyl-2,6-dinitrobenzenamine, serves as the active ingredient in the herbicide Prowl. The study focuses on developing a sensitive method to detect residues of this herbicide and its metabolite, 4-(1-ethylpropyl)amino-2-methyl-3,5-dinitrobenzyl alcohol, in various crops. The researchers achieved this by employing gas chromatography with a nitrogen-phosphorus detector (GC-NPD) after sample preparation techniques like liquid-liquid partitioning, gel permeation chromatography (GPC), and solid-phase extraction (SPE). This method successfully quantified residues, ensuring food safety and regulatory compliance []. You can find the full research article here: .

Q2: Can you elaborate on the application of this compound in polymer science?

A2: this compound is utilized as a quencher molecule in polymer studies involving luminescence. B. Grey et al. [] explored its use as a quencher for a water-soluble ruthenium-based dye incorporated into a poly(N,N dimethylacrylamide) (PDMA) polymer. The researchers synthesized a derivative of this compound, 3,5-Dinitrobenzylamine, to facilitate its covalent attachment to the polymer. This allowed them to study the quenching efficiency of the molecule towards the ruthenium dye in a controlled environment. The quenching effect was successfully observed through luminescence decay analysis, demonstrating its utility in studying polymer chain dynamics []. You can access the full research paper here: .

Q3: What makes this compound suitable for its application in polymer functionalization?

A3: The structure of this compound makes it valuable for modifying carboxyl-terminated polybutadiene, as explored by A. B. Lowe et al. []. The researchers converted the carboxyl groups in the polymer to acid chlorides and subsequently reacted them with various benzyl alcohol derivatives, including this compound. This derivatization with this compound, forming the corresponding benzyl ester, allowed for a detailed analysis of the polymer's carboxyl group distribution using gel permeation chromatography (GPC) coupled with UV/RI detection. The strong UV absorbance of the 3,5-Dinitrobenzyl ester derivative at 270 nm provided clear signals for accurate quantification, highlighting the effectiveness of this approach in polymer characterization []. The full research article can be accessed here: .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.